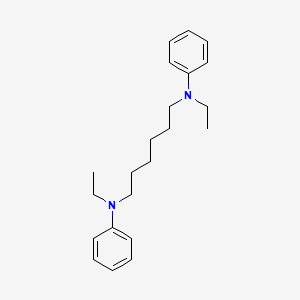
1,6-Bis-(phenyl-ethyl-amino)hexane
Cat. No. B8402646
M. Wt: 324.5 g/mol
InChI Key: YQNZNPCZFLRYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05084435
Procedure details


50.8 g of N-ethyl aniline together with 48.8 g of 1,6-dibromohexane and 25.2 g of sodium carbonate were dissolved in 500 ml of toluene. The mixture was stirred while refluxed at 115° C. Reflux was continued overnight. The precipitate was filtered and stirred in 1.25 l of ethyl acetate. The ethyl acetate phase was washed with 500 ml of water and 20 ml of acetic acid. The filtrate and the ethyl acetate phase were washed with a saturated sodium chloride solution and dried on sodium sulfate. The reaction product was isolated by concentration under reduced pressure. 45.4 g of N,N'-diethyl-N,N'-diphenyl-1,6-diaminohexane were obtained (yield: 70%).




Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Br.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[CH2:1]([N:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
48.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCBr
|
|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred in 1.25 l of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate phase was washed with 500 ml of water and 20 ml of acetic acid
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate and the ethyl acetate phase were washed with a saturated sodium chloride solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction product was isolated by concentration under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCCCCCN(C1=CC=CC=C1)CC)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.4 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
